(+)-Adomeglivant

Description

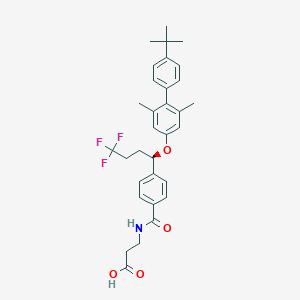

Structure

3D Structure

Properties

CAS No. |

872260-19-0 |

|---|---|

Molecular Formula |

C32H36F3NO4 |

Molecular Weight |

555.6 g/mol |

IUPAC Name |

3-[[4-[(1R)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m1/s1 |

InChI Key |

FASLTMSUPQDLIB-HHHXNRCGSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)- Adomeglivant; Adomeglivant, (+)- |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of (+)-Adomeglivant

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Adomeglivant, also known as LY2409021, is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] Developed for the potential treatment of type 2 diabetes mellitus, its mechanism of action centers on the inhibition of glucagon signaling, a key pathway in hepatic glucose production.[3] This technical guide provides a comprehensive overview of the core mechanism of action of (+)-Adomeglivant, detailing its molecular interactions, the signaling cascade it modulates, and a summary of its pharmacological effects observed in preclinical and clinical studies. This document is intended to serve as a detailed resource, incorporating experimental methodologies and quantitative data to facilitate further research and development in the field of glucagon receptor antagonism.

Introduction: Targeting the Glucagon Receptor

Glucagon, a peptide hormone produced by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia. (+)-Adomeglivant represents a therapeutic strategy aimed at counteracting this effect by directly blocking the action of glucagon at its receptor.

Chemical and Physical Properties of (+)-Adomeglivant

| Property | Value |

| IUPAC Name | 3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid[4] |

| Synonyms | LY2409021[1] |

| Molecular Formula | C₃₂H₃₆F₃NO₄[1][5][6] |

| Molecular Weight | 555.64 g/mol [1][5] |

| CAS Number | 1488363-78-5[1][4][7] |

| Appearance | Solid[7] |

| Solubility | Soluble in DMSO[7] |

Core Mechanism of Action: Allosteric Antagonism of the Glucagon Receptor

(+)-Adomeglivant functions as a non-competitive allosteric antagonist of the glucagon receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[8] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glucagon), (+)-Adomeglivant binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation by glucagon.

Molecular Interaction and Binding Affinity

(+)-Adomeglivant exhibits high-affinity binding to the glucagon receptor. In vitro studies have demonstrated a potent antagonistic activity with a Ki value of 6.66 nM.[3] This high affinity contributes to its efficacy in blocking glucagon-mediated signaling.

The Glucagon Signaling Pathway and its Inhibition by (+)-Adomeglivant

The binding of glucagon to its receptor on hepatocytes initiates a signaling cascade that culminates in increased glucose production. (+)-Adomeglivant disrupts this pathway at its origin.

Signaling Pathway Diagram

Downstream Effects on Gene Expression

The inhibition of the glucagon receptor by (+)-Adomeglivant leads to a reduction in the phosphorylation of cAMP response element-binding protein (CREB) and a decrease in the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This, in turn, downregulates the transcription of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC), ultimately leading to decreased hepatic glucose output.

Quantitative Data Summary

The following tables summarize the key quantitative data for (+)-Adomeglivant from preclinical and clinical studies.

Table 1: Preclinical Pharmacodynamic Data

| Parameter | Value | Cell Line/System |

| Binding Affinity (Ki) | 6.66 nM[3] | Cells expressing glucagon receptor |

| Functional Antagonism | Dose-dependent blockade of glucagon-induced cAMP production[8] | HEK293 cells expressing rat glucagon receptor |

Table 2: Clinical Pharmacodynamic and Efficacy Data

| Study Phase | Dose | Parameter | Result |

| Phase 1 (28 days) | 5, 30, 60, 90 mg (once daily) | Fasting Serum Glucose | Reduction of up to ~1.25 mmol/L on day 28 |

| Phase 2a (12 weeks) | 10 mg | Change in HbA1c from baseline | -0.83% |

| 30 mg | Change in HbA1c from baseline | -0.65% | |

| 60 mg | Change in HbA1c from baseline | -0.66% | |

| Phase 2b (24 weeks) | 2.5 mg | Change in HbA1c from baseline | -0.45% |

| 10 mg | Change in HbA1c from baseline | -0.78% | |

| 20 mg | Change in HbA1c from baseline | -0.92% |

Table 3: Clinical Safety Data (Observed Adverse Events)

| Study Phase | Dose | Adverse Event | Observation |

| Multiple Dose Studies | Dose-dependent | Serum Aminotransferases | Reversible increases |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of (+)-Adomeglivant.

Glucagon Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (+)-Adomeglivant for the glucagon receptor.

Workflow Diagram

Methodology:

-

Membrane Preparation: Membranes are prepared from a stable cell line overexpressing the human glucagon receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable binding buffer is used, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled glucagon analog (e.g., [¹²⁵I]-glucagon) and varying concentrations of (+)-Adomeglivant. Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

Objective: To assess the functional antagonist activity of (+)-Adomeglivant by measuring its ability to inhibit glucagon-stimulated cAMP production.

Methodology:

-

Cell Culture: Cells expressing the glucagon receptor are seeded in a 96- or 384-well plate.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of (+)-Adomeglivant.

-

Glucagon Stimulation: The cells are then stimulated with a fixed concentration of glucagon (typically the EC₈₀) to induce cAMP production.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. The data are used to generate a dose-response curve and determine the IC₅₀ of (+)-Adomeglivant for the inhibition of cAMP production.

Primary Hepatocyte Glucose Production Assay

Objective: To evaluate the effect of (+)-Adomeglivant on glucagon-stimulated glucose production in primary hepatocytes.

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from a suitable animal model (e.g., rat or mouse) or obtained from human donors and cultured.

-

Starvation: The hepatocytes are washed and incubated in a glucose-free medium containing gluconeogenic precursors (e.g., lactate and pyruvate) to deplete intracellular glycogen stores.

-

Treatment: The cells are then treated with varying concentrations of (+)-Adomeglivant followed by stimulation with glucagon.

-

Glucose Measurement: After a defined incubation period, the supernatant is collected, and the amount of glucose released into the medium is quantified using a glucose oxidase-based assay.

-

Normalization: The glucose production is normalized to the total protein content of the cells in each well.

Gene Expression Analysis (qPCR)

Objective: To quantify the effect of (+)-Adomeglivant on the expression of gluconeogenic genes (PCK1 and G6PC).

Methodology:

-

Hepatocyte Treatment: Primary hepatocytes are treated with (+)-Adomeglivant and/or glucagon as described in the glucose production assay.

-

RNA Extraction: Total RNA is extracted from the hepatocytes using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.

-

Quantitative PCR: The relative expression of PCK1 and G6PC mRNA is quantified using real-time PCR with specific primers and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

Human qPCR Primers:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| PCK1 | CCATCCCAACTCGAGATTCTG[9] | CTGAGGGCTTCATAGACAAGG[9] |

| G6PC | GCTGTGATTGGAGACTGGCTCA[10] | GTCCAGTCTCACAGGTTACAGG[10] |

Protein Expression and Phosphorylation Analysis (Western Blot)

Objective: To determine the effect of (+)-Adomeglivant on the phosphorylation of CREB and the expression of PGC-1α.

Methodology:

-

Hepatocyte Treatment and Lysis: Hepatocytes are treated as described above and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CREB (Ser133) and total PGC-1α. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Validated Antibodies:

-

Phospho-CREB (Ser133): Rabbit monoclonal (e.g., Cell Signaling Technology #9198)[11] or rabbit polyclonal (e.g., Millipore #06-519)[12] antibodies have been validated for Western blotting.

-

PGC-1α: Due to the low abundance of PGC-1α, an optimized immunoblotting protocol and specific antibodies are recommended.

Conclusion

(+)-Adomeglivant is a potent and selective allosteric antagonist of the glucagon receptor. Its core mechanism of action involves the direct inhibition of glucagon binding and subsequent signaling in hepatocytes. This leads to a reduction in cAMP production, decreased phosphorylation of CREB, and downregulation of the key gluconeogenic genes PCK1 and G6PC, ultimately resulting in lower hepatic glucose production. The quantitative data from preclinical and clinical studies support its efficacy in lowering blood glucose levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of glucagon receptor antagonists and their therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]

- 4. Adomeglivant | C32H36F3NO4 | CID 91933867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PCK1 is a key regulator of metabolic and mitochondrial functions in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

- 11. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. merckmillipore.com [merckmillipore.com]

The (R)-Enantiomer of Adomeglivant: A Technical Overview of its Biological Activity as a Glucagon Receptor Antagonist

Executive Summary

Adomeglivant, specifically its (R)-enantiomer (also known as (+)-adomeglivant or LY2409021), is a potent and selective, orally bioavailable small-molecule allosteric antagonist of the human glucagon receptor (GCGR).[1][2][3][4] Its primary mechanism of action involves blocking the signaling cascade initiated by the hormone glucagon, a key regulator of glucose homeostasis. By inhibiting glucagon's effects, adomeglivant effectively reduces hepatic glucose production, leading to a significant lowering of blood glucose levels.[4][5] This compound was developed for the treatment of type 2 diabetes mellitus and has undergone Phase II clinical trials.[5] While demonstrating promising efficacy in reducing both fasting and postprandial glucose with a minimal risk of hypoglycemia, its development was discontinued due to concerns about reversible elevations in liver aminotransferases.[5][6][7] This document provides a detailed technical guide on the biological activity, experimental protocols, and signaling pathways associated with the (R)-enantiomer of adomeglivant.

Mechanism of Action

The (R)-enantiomer of adomeglivant exerts its therapeutic effect by functioning as a non-competitive, allosteric antagonist of the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family.[1][2] The binding of glucagon to GCGR, primarily in hepatocytes, activates a signaling cascade that is crucial for maintaining glucose homeostasis.[5] Adomeglivant interrupts this process.

The key steps in the mechanism are:

-

Binding: Adomeglivant binds to an allosteric site on the GCGR.[1][2]

-

Inhibition of Glucagon Binding: This allosteric modulation prevents the natural ligand, glucagon, from effectively binding to and activating the receptor.[5]

-

Suppression of Downstream Signaling: By blocking receptor activation, adomeglivant inhibits the Gs protein-mediated activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP).[2]

-

Reduction of Hepatic Glucose Production: The reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA). This, in turn, reduces the phosphorylation of key transcription factors like CREB and the expression of the coactivator PGC-1α.[8] The ultimate result is the downregulation of genes responsible for gluconeogenesis (e.g., pck1 and g6pc), leading to a decrease in the liver's production and release of glucose into the bloodstream.[5][8]

Quantitative Biological Activity

The biological activity of the (R)-enantiomer of adomeglivant has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species/Cell Line | Value | Description |

| Ki | Not Specified | 6.66 nM | Binding potency to the glucagon receptor, indicating high-affinity binding.[5] |

| IC50 | HEK293 cells (rat GCGR) | 1.8 µM | Concentration required to inhibit 50% of the glucagon-induced increase in cAMP levels.[9] |

| IC50 | HEK293 cells (rat GLP-1R) | 1.2 µM | Concentration required to inhibit 50% of the glucagon-induced increase in cAMP levels in cells expressing the GLP-1 receptor.[9] |

| IC50 | HEK293 cells (GLP-1R) | 7 µM | Concentration required to inhibit 50% of the GLP-1-induced increase in cAMP levels.[9] |

| IC50 | HEK293 cells (GLP-1R) | 12 µM | Concentration required to inhibit 50% of the exendin-4-induced increase in cAMP levels.[9] |

Table 2: Clinical Pharmacodynamic Effects (28-Day Study in Type 2 Diabetes Patients)

| Parameter | Dose | Result |

| Fasting Serum Glucose | 5, 30, 60, or 90 mg (once daily) | Reduction of up to ~1.25 mmol/L by day 28.[5][6] |

| Postprandial Glucose | 5, 30, 60, or 90 mg (once daily) | Significant reduction observed.[6] |

| Glycated Hemoglobin (HbA1c) | 20 mg (6-month study) | Significant reduction vs. placebo (-0.77%).[7] |

| Serum Aminotransferases | 5, 30, 60, or 90 mg (once daily) | Dose-dependent, reversible increases.[6] |

| Hepatic Fat Fraction | 20 mg (6-month study) | Significant increase vs. placebo (4.44%).[7] |

| Systolic Blood Pressure | 20 mg (6-month study) | Significant increase vs. placebo (4.3 mm Hg).[7] |

Signaling Pathway Visualization

The following diagram illustrates the glucagon signaling pathway and the inhibitory action of the (R)-enantiomer of adomeglivant.

Caption: Glucagon signaling pathway and the inhibitory point of (R)-adomeglivant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experiments used to characterize the biological activity of (R)-adomeglivant.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of an antagonist to inhibit glucagon-stimulated cAMP production in a cellular context.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat glucagon receptor (HEK293-GluR).[2][9]

-

Protocol:

-

Cell Plating: HEK293-GluR cells are seeded into multi-well plates and grown to a suitable confluency.

-

Pre-incubation: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Treatment: Cells are treated with varying concentrations of (R)-adomeglivant or vehicle control for a specified period.

-

Agonist Stimulation: A fixed concentration of glucagon (typically at its EC80) is added to the wells to stimulate cAMP production. A control group without glucagon is included to measure basal cAMP levels.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[10]

-

Data Analysis: The results are normalized to the response produced by glucagon alone. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Quantitative PCR (qPCR) for Gene Expression Analysis

This method is used to measure changes in the mRNA levels of genes involved in gluconeogenesis following treatment with adomeglivant.[8]

-

Model: Primary hepatocytes or a relevant liver cell line.

-

Protocol:

-

Cell Treatment: Hepatocytes are treated with glucagon in the presence or absence of adomeglivant (e.g., 50 μM) for a defined time (e.g., 24 hours).[2][8]

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent). RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Specific primers are designed for target genes (e.g., pck1, g6pc, pgc-1α) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[8]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

-

Western Blot Analysis of Protein Phosphorylation

This technique is used to assess the effect of adomeglivant on the phosphorylation state of key signaling proteins like CREB.[8]

-

Model: Primary hepatocytes or a relevant liver cell line.

-

Protocol:

-

Cell Treatment: Cells are treated as described for the qPCR experiment.[8]

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states. Total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CREB Ser133). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed with an antibody for the total protein to normalize the data.

-

Quantification: Band intensities are quantified using densitometry software.

-

In Vivo Efficacy Studies in Animal Models

Animal studies are essential to evaluate the glucose-lowering effects and overall physiological response to the compound.

-

Model: db/db mice (a model of type 2 diabetes) or diet-induced obese mice.[10]

-

Protocol:

-

Acclimatization: Animals are acclimatized to the housing conditions with free access to food and water.[10]

-

Dosing: Adomeglivant is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at various doses (e.g., 5 mg/kg).[2] A vehicle control group is included.

-

Glucagon Challenge (optional): To specifically test the antagonist effect, animals can be challenged with an injection of glucagon after adomeglivant administration, and the subsequent hyperglycemic excursion is monitored.

-

Blood Glucose Monitoring: Blood samples are collected at various time points (e.g., via tail vein) to measure blood glucose levels using a glucometer.

-

Chronic Studies: For longer-term efficacy, the drug is administered daily for several weeks. Parameters such as body weight, food intake, fasting glucose, and HbA1c are monitored.[10]

-

Data Analysis: Changes in blood glucose and other metabolic parameters are compared between the treatment and control groups using appropriate statistical tests.

-

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the preclinical and early clinical evaluation of a glucagon receptor antagonist like (R)-adomeglivant.

Caption: A generalized workflow for the development of a GCGR antagonist.

Conclusion

The (R)-enantiomer of adomeglivant is a well-characterized, high-affinity antagonist of the glucagon receptor. Its mechanism of action, centered on the inhibition of the GCGR-cAMP signaling axis in the liver, translates to effective suppression of hepatic glucose production. In vitro and in vivo studies have consistently demonstrated its potent glucose-lowering capabilities.[5][6] However, the clinical development of adomeglivant was halted due to safety concerns, specifically dose-dependent and reversible increases in liver enzymes and hepatic fat.[5][7] The data and experimental protocols detailed in this guide underscore the therapeutic potential of glucagon receptor antagonism while also highlighting the critical challenge of achieving a sufficient safety margin for chronic administration in the management of type 2 diabetes.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]

- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Selectivity Profile of (+)-Adomeglivant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of (+)-Adomeglivant (also known as LY2409021), a potent and selective allosteric antagonist of the glucagon receptor (GCGR). This document details its binding affinity, functional activity at its primary target and key related receptors, and the experimental methodologies used for these characterizations.

Core Target Profile: Glucagon Receptor Antagonism

(+)-Adomeglivant is a small molecule designed to antagonize the glucagon receptor, a Class B G-protein coupled receptor (GPCR) primarily expressed in the liver. By blocking the action of glucagon, (+)-Adomeglivant inhibits hepatic glucose production, a key mechanism for controlling hyperglycemia in type 2 diabetes.[1] Its mechanism of action is as a negative allosteric modulator.

Quantitative Analysis of Target Engagement

The potency and selectivity of (+)-Adomeglivant have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity of (+)-Adomeglivant

| Target | Ligand | Assay Type | Ki (nM) |

| Glucagon Receptor | (+)-Adomeglivant | Not Specified | 6.66[2] |

Table 2: Functional Antagonist Activity of (+)-Adomeglivant

| Target | Cell Line | Assay Type | Stimulating Ligand | IC50 | Reference |

| Rat Glucagon Receptor | HEK293 | cAMP Inhibition | Glucagon | 1.8 µM | [3] |

| Rat GLP-1 Receptor | HEK293 | cAMP Inhibition | Glucagon | 1.2 µM | [3] |

| Human GLP-1 Receptor | Not Specified | Not Specified | Not Specified | 3.4 µM | [2] |

| Human GIP Receptor | Not Specified | Not Specified | Not Specified | 2.0 µM | [2] |

| Rat GLP-1 Receptor | HEK293 | cAMP Inhibition | GLP-1 | 7 µM | [3] |

| Rat GLP-1 Receptor | HEK293 | cAMP Inhibition | Exendin-4 (48-86) amide | 12 µM | [3] |

Note: While described as selective, a comprehensive screening panel against a broad range of unrelated receptors, enzymes, and ion channels is not publicly available in the reviewed literature.

Signaling Pathway

(+)-Adomeglivant exerts its effect by blocking the canonical glucagon signaling cascade. The primary downstream effect of glucagon receptor activation is the elevation of intracellular cyclic adenosine monophosphate (cAMP).

Caption: Glucagon signaling pathway and the inhibitory action of (+)-Adomeglivant.

Experimental Protocols

The characterization of (+)-Adomeglivant's target selectivity profile relies on established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Conceptual Protocol)

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Receptor Preparation:

-

Membranes are prepared from cells stably or transiently expressing the human glucagon receptor (e.g., HEK293 or CHO cells).

-

Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a suitable radioligand (e.g., 125I-glucagon) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled test compound ((+)-Adomeglivant) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Antagonism Assay

This assay measures the ability of a compound to inhibit the production of cAMP stimulated by an agonist, thereby determining its functional antagonist potency (IC50).

-

Cell Culture and Plating:

-

A cell line stably expressing the receptor of interest (e.g., HEK293-hGCGR) is used.

-

Cells are cultured under standard conditions and seeded into 96- or 384-well plates at an optimized density. They are typically allowed to adhere overnight.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with an assay buffer.

-

Cells are pre-incubated with various concentrations of the antagonist ((+)-Adomeglivant) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

A fixed concentration of the agonist (e.g., glucagon at its EC80) is then added to stimulate cAMP production.

-

The incubation continues for a specific duration (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence.

-

-

Data Analysis:

-

The measured signal (e.g., fluorescence ratio) is converted to cAMP concentration.

-

A dose-response curve is generated by plotting the inhibition of the agonist-stimulated cAMP response against the concentration of the antagonist.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Caption: A generalized experimental workflow for determining antagonist potency.

Summary and Conclusion

(+)-Adomeglivant is a potent antagonist of the glucagon receptor with a Ki value in the low nanomolar range.[2] Its selectivity has been demonstrated against the closely related GLP-1 and GIP receptors, where it exhibits significantly lower potency.[2][3] The primary mechanism of action involves the inhibition of glucagon-stimulated cAMP production, which in turn downregulates hepatic glucose output.

While the available data strongly support its primary mechanism of action, a comprehensive selectivity profile against a wider array of targets would be beneficial for a complete understanding of its pharmacological properties and to rule out potential off-target liabilities. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of (+)-Adomeglivant and other novel glucagon receptor antagonists.

References

In Vitro Characterization of LY2409021: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2409021, also known as adomeglivant, is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR). The glucagon receptor, a Class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis, primarily by mediating the effects of glucagon on the liver to increase hepatic glucose production. Dysregulated glucagon signaling is a key pathophysiological feature of type 2 diabetes, contributing to hyperglycemia. By competitively blocking the glucagon receptor, LY2409021 reduces hepatic glucose output, thereby lowering blood glucose levels. This document provides a comprehensive technical guide to the in vitro characterization of LY2409021, detailing its binding affinity, functional antagonism, and selectivity, along with the experimental protocols used for these assessments.

Core Pharmacological Attributes

The in vitro pharmacological profile of LY2409021 has been extensively characterized through a series of binding and functional assays. These studies have established its high affinity and potency for the human glucagon receptor, as well as its selectivity over other related peptide hormone receptors.

Quantitative Pharmacological Data

The key quantitative parameters defining the in vitro activity of LY2409021 are summarized in the table below.

| Parameter | Receptor | Value | Assay Type | Cell Line |

| Binding Affinity (Ki) | Human Glucagon Receptor | 6.66 nM[1][2] | Radioligand Binding | CHO cells expressing hGCGR |

| Functional Antagonism (IC50) | Human Glucagon Receptor | 28 nM[2] | cAMP Functional Assay | Not Specified |

| Selectivity (IC50) | Human GLP-1 Receptor | 3.4 µM[2] | cAMP Functional Assay | Not Specified |

| Selectivity (IC50) | Human GIP Receptor | 2.0 µM[2] | cAMP Functional Assay | Not Specified |

These data highlight the potent and competitive nature of LY2409021 at the human glucagon receptor. The selectivity for the glucagon receptor is over 100-fold compared to the GLP-1 and GIP receptors, indicating a specific mechanism of action at therapeutic concentrations.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the characterization of LY2409021, the following diagrams have been generated using the DOT language.

Glucagon Receptor Signaling Pathway

The binding of glucagon to its receptor initiates a signaling cascade that ultimately leads to increased blood glucose. LY2409021 acts by blocking the initial step in this pathway.

Caption: Glucagon receptor signaling pathway and the inhibitory action of LY2409021.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity of LY2409021 for the glucagon receptor.

Caption: Workflow for determining the binding affinity (Ki) of LY2409021.

Experimental Workflow: cAMP Functional Assay

This workflow illustrates the process of assessing the functional antagonist activity of LY2409021.

Caption: Workflow for determining the functional antagonist potency (IC50) of LY2409021.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard practices for the characterization of GPCR ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LY2409021 for the human glucagon receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human glucagon receptor (CHO-hGCGR).

-

Radioligand: [125I]-glucagon.

-

Test Compound: LY2409021.

-

Non-specific Binding Control: High concentration of unlabeled glucagon.

-

Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: CHO-hGCGR cells are cultured and harvested. The cell pellet is homogenized in a hypotonic buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. To each well, add in the following order:

-

Assay buffer.

-

LY2409021 at various concentrations (for competition curve).

-

[125I]-glucagon at a final concentration near its Kd.

-

Cell membranes.

-

-

Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measurement of Radioactivity: The radioactivity retained on the filters, representing the bound [125I]-glucagon, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding curve. The IC50 value (the concentration of LY2409021 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional antagonist potency (IC50) of LY2409021 by measuring its ability to inhibit glucagon-stimulated cyclic AMP (cAMP) production.

Materials:

-

Cells: Human Embryonic Kidney (HEK293) cells or CHO cells stably expressing the human glucagon receptor.

-

Test Compound: LY2409021.

-

Agonist: Glucagon.

-

Cell Culture Medium: As appropriate for the cell line.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET).

Procedure:

-

Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

-

Pre-incubation with Antagonist: The cell culture medium is removed, and the cells are washed with stimulation buffer. The cells are then pre-incubated with varying concentrations of LY2409021 for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Glucagon is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The stimulation is terminated by lysing the cells. The intracellular cAMP levels are then measured according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: The raw data (e.g., HTRF ratio) are converted to cAMP concentrations using a standard curve. A dose-response curve for LY2409021 is generated by plotting the inhibition of the glucagon-stimulated cAMP response against the log concentration of LY2409021. The IC50 value is determined from this curve.

Selectivity Assays

Objective: To determine the selectivity of LY2409021 for the glucagon receptor over other related receptors, such as the GLP-1 and GIP receptors.

Procedure: The experimental protocol for selectivity assays is analogous to the cAMP functional assay described above. The key difference is the use of cell lines expressing the receptor of interest (e.g., HEK293 cells expressing the human GLP-1 receptor or GIP receptor). The ability of LY2409021 to inhibit the cAMP response stimulated by the respective native ligands (GLP-1 and GIP) is measured. The IC50 values obtained for the GLP-1 and GIP receptors are then compared to the IC50 value for the glucagon receptor to determine the selectivity ratio.

Conclusion

The in vitro characterization of LY2409021 demonstrates that it is a highly potent and selective antagonist of the human glucagon receptor. The data generated from radioligand binding and functional cAMP assays confirm its mechanism of action and provide a quantitative measure of its activity. The detailed experimental protocols provided herein offer a guide for researchers and scientists involved in the study of glucagon receptor antagonists and the broader field of drug development for metabolic diseases.

References

The Pharmacokinetics and Pharmacodynamics of (+)-Adomeglivant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Adomeglivant, also known as LY2409021, is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] Developed for the potential treatment of type 2 diabetes, its mechanism of action centers on the inhibition of glucagon signaling, a key pathway in hepatic glucose production.[3][4][5] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of (+)-Adomeglivant, compiling available data into a comprehensive resource for researchers and drug development professionals.

Pharmacodynamics: Mechanism of Action and Effects

(+)-Adomeglivant functions as a non-competitive allosteric antagonist of the glucagon receptor.[5] By binding to the GCGR, it blocks the action of glucagon, a hormone that plays a crucial role in elevating blood glucose levels.[3][6] This antagonism of the glucagon signaling pathway leads to a reduction in hepatic glucose production, a significant contributor to hyperglycemia in individuals with type 2 diabetes.[1][2][3]

Clinical studies have demonstrated that treatment with (+)-Adomeglivant leads to a significant reduction in both fasting and postprandial glucose levels.[7][8] In a 28-day study, daily administration of the compound resulted in a reduction of fasting serum glucose by up to approximately 1.25 mmol/L.[3][7] This glucose-lowering effect is a direct consequence of its targeted action on the glucagon pathway.

A notable pharmacodynamic effect of (+)-Adomeglivant is a dose-dependent increase in circulating glucagon levels.[7][9] This is considered a physiological feedback mechanism in response to the blockade of the glucagon receptor.

Signaling Pathway

The inhibitory action of (+)-Adomeglivant on the glucagon receptor disrupts a well-defined intracellular signaling cascade in hepatocytes. Upon binding of glucagon to the GCGR, a G-protein-coupled receptor, it activates adenylyl cyclase through the Gs alpha subunit (Gnas). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB, along with the coactivator PGC-1α, promotes the transcription of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC), ultimately leading to increased glucose output from the liver.[10] (+)-Adomeglivant, by blocking the initial step of this pathway, effectively suppresses the downstream signaling and subsequent glucose production.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

(+)-Adomeglivant exhibits a pharmacokinetic profile that supports once-daily oral administration.[3] Clinical studies in healthy adult volunteers under fasted conditions have provided key pharmacokinetic parameters at various single-dose levels.

Data Presentation

| Parameter | 30 mg Dose | 100 mg Dose | 500 mg Dose |

| Cmax (ng/mL) | 1,160 | 3,900 | 15,200 |

| AUC (ng × h/mL) | 97,900 | 333,000 | 1,410,000 |

| T1/2 (h) | 58.6 | 56.8 | 57.9 |

| Table 1: Single-Dose Pharmacokinetic Parameters of (+)-Adomeglivant in Healthy Adult Volunteers.[3] |

The data indicate dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC), suggesting predictable exposure with increasing doses.[3] The long half-life (T1/2) of approximately 57-59 hours is a key characteristic that allows for a once-daily dosing regimen.[3]

| Parameter | Value |

| Protein Binding | Data not available in the searched results. |

| Volume of Distribution (Vd) | Data not available in the searched results. |

| Clearance (CL) | Data not available in the searched results. |

| Table 2: Additional Pharmacokinetic Parameters of (+)-Adomeglivant. |

Experimental Protocols

In Vitro Assessment of Glucagon Receptor Signaling in Hepatocytes

Objective: To determine the effect of (+)-Adomeglivant on the glucagon-stimulated signaling pathway in hepatocytes.

Methodology:

-

Cell Culture: Primary hepatocytes are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with (+)-Adomeglivant (e.g., 50 μM) for a specified time, followed by stimulation with glucagon.

-

RNA Isolation and qPCR: Total RNA is extracted from the cells. The mRNA levels of key genes in the glucagon signaling pathway (e.g., GCGR, Gnas, Adcy2, PKA, CREB1, PGC-1α) and gluconeogenic genes (PCK1, G6PC) are quantified using quantitative real-time PCR (qPCR).

-

Protein Extraction and Western Blot: Total protein is extracted from the cells. The protein levels and phosphorylation status of key signaling molecules (e.g., phospho-CREB, PGC-1α) are determined by Western blot analysis using specific primary and secondary antibodies.[10]

Clinical Pharmacokinetic and Pharmacodynamic Study

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of (+)-Adomeglivant in healthy subjects and patients with type 2 diabetes.

Methodology (Based on typical Phase I/II trial design):

-

Subject Recruitment: Healthy volunteers and patients with type 2 diabetes meeting specific inclusion/exclusion criteria are enrolled.

-

Dosing:

-

Single Ascending Dose: Subjects receive a single oral dose of (+)-Adomeglivant at escalating dose levels.

-

Multiple Ascending Dose: Subjects receive once-daily oral doses of (+)-Adomeglivant for a defined period (e.g., 28 days) at escalating dose levels.[7]

-

-

Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration to determine the plasma concentrations of (+)-Adomeglivant.

-

Pharmacodynamic Assessments:

-

Glucose Monitoring: Fasting and postprandial blood glucose levels are measured regularly.

-

Hormone Levels: Plasma concentrations of glucagon and other relevant hormones are measured.

-

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study. Vital signs, ECGs, and clinical laboratory tests (including serum aminotransferases) are performed at regular intervals.[7][11]

-

Data Analysis: Pharmacokinetic parameters (Cmax, AUC, T1/2) are calculated from the plasma concentration-time data. Pharmacodynamic parameters are analyzed to assess the drug's effect on glucose metabolism and hormone levels.

Safety and Tolerability

In clinical trials, (+)-Adomeglivant has been generally well-tolerated.[7] However, a dose-dependent and reversible increase in serum aminotransferases (liver enzymes) has been observed with multiple dosing.[7][9] Additionally, some studies have reported other adverse effects, including an increase in hepatic fat fraction, systolic blood pressure, body weight, and total cholesterol, all of which were reversible upon cessation of treatment.[11]

Conclusion

(+)-Adomeglivant is a potent glucagon receptor antagonist with a pharmacokinetic profile suitable for once-daily oral dosing. Its mechanism of action, through the inhibition of the hepatic glucagon signaling pathway, leads to a significant reduction in blood glucose levels. While demonstrating efficacy in clinical trials, the observed side effects, particularly the increase in liver enzymes and hepatic fat, are important considerations for its therapeutic potential and future development. This technical guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of (+)-Adomeglivant for the scientific community. Further research is warranted to fully elucidate its long-term safety and efficacy profile.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. protocols.io [protocols.io]

- 4. Plasma Protein Binding Assay | AxisPharm [axispharm.com]

- 5. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Methods to Predict Volume of Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashp.org [ashp.org]

- 8. study.com [study.com]

- 9. study.com [study.com]

- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing (+)-Adomeglivant in cAMP Signaling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Adomeglivant, also known as LY2409021, is a potent and selective antagonist of the glucagon receptor (GCGR). The glucagon receptor is a G-protein coupled receptor (GPCR) that plays a critical role in glucose homeostasis. Upon activation by its endogenous ligand, glucagon, the GCGR couples to the Gαs subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger that initiates a downstream signaling cascade, ultimately resulting in increased hepatic glucose output.

Given its mechanism of action, (+)-Adomeglivant is a valuable tool for studying glucagon signaling and for the development of therapeutics for type 2 diabetes. One of the primary in vitro methods to characterize the antagonist activity of compounds like (+)-Adomeglivant is through cAMP signaling assays. These assays measure the ability of the antagonist to inhibit glucagon-induced increases in intracellular cAMP levels.

This document provides detailed application notes and protocols for using (+)-Adomeglivant in cAMP signaling assays to determine its potency and efficacy as a glucagon receptor antagonist.

Data Presentation: In Vitro Potency of (+)-Adomeglivant

The following table summarizes the in vitro potency of (+)-Adomeglivant at the glucagon receptor as determined by its ability to inhibit ligand binding or cAMP production.

| Compound | Parameter | Value | Species | Assay System | Reference |

| (+)-Adomeglivant (LY2409021) | IC₅₀ | 1.8 µM | Rat | FRET-based cAMP assay in HEK293 cells expressing the rat glucagon receptor. | [1] |

| (+)-Adomeglivant (LY2409021) | Kᵢ | 6.66 nM | Human | Radioligand binding assay. | [2] |

Note: IC₅₀ (Half-maximal inhibitory concentration) values in functional assays like cAMP measurement can be influenced by the concentration of the agonist used. Kᵢ (inhibitory constant) is a measure of binding affinity.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

Experimental Protocols

This section provides a detailed protocol for a cell-based cAMP assay to determine the IC₅₀ value of (+)-Adomeglivant. This protocol is a composite based on commonly used methods such as the Promega GloSensor™ cAMP Assay and HTRF® (Homogeneous Time-Resolved Fluorescence) assays.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human glucagon receptor (hGCGR).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain receptor expression.

-

Assay Plate: White, clear-bottom 96-well or 384-well plates suitable for luminescence or fluorescence readings.

-

(+)-Adomeglivant (LY2409021): Prepare a stock solution in 100% DMSO.

-

Glucagon: Prepare a stock solution in a suitable buffer (e.g., 10 mM HCl, then dilute in assay buffer).

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase (PDE) inhibitor such as 1 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

cAMP Detection Kit:

-

Option 1 (Luminescence): Promega GloSensor™ cAMP Assay kit (includes GloSensor™ cAMP Reagent).

-

Option 2 (TR-FRET): HTRF® cAMP assay kit (e.g., from Cisbio or PerkinElmer), which includes a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

-

Luminometer or TR-FRET Plate Reader.

Protocol Steps

1. Cell Culture and Plating: a. Culture the HEK293-hGCGR cells in T-75 flasks until they reach 80-90% confluency. b. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution to protect the surface receptors. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into the wells of a 96-well plate at a density of 10,000 - 20,000 cells per well in 100 µL of culture medium. e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Preparation of Compounds: a. Prepare a serial dilution of (+)-Adomeglivant in DMSO. A typical starting concentration for the stock might be 10 mM. Then, create a dilution series in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects. b. Prepare a working solution of glucagon in the assay buffer. The final concentration used in the assay should be the EC₈₀ (the concentration that elicits 80% of the maximal cAMP response), which should be predetermined in a separate agonist dose-response experiment.

3. Antagonist Assay Procedure: a. Carefully remove the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of assay buffer containing the different concentrations of (+)-Adomeglivant or vehicle (assay buffer with the same final concentration of DMSO) to the appropriate wells. d. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes. e. Add 50 µL of the glucagon working solution (at 2X the final EC₈₀ concentration) to all wells except the basal control wells (which receive 50 µL of assay buffer). f. Incubate the plate at room temperature or 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.

4. cAMP Detection:

5. Data Analysis: a. For HTRF® assays, calculate the ratio of the acceptor to donor fluorescence signals and normalize the data. b. Plot the signal (luminescence or HTRF® ratio) against the logarithm of the (+)-Adomeglivant concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value of (+)-Adomeglivant.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize (+)-Adomeglivant in cAMP signaling assays to characterize its antagonist activity at the glucagon receptor. By following these detailed methodologies and utilizing the provided visual aids and quantitative data, scientists can robustly assess the pharmacological properties of this and other potential glucagon receptor antagonists, aiding in the discovery and development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for In Vivo Glucose Tolerance Testing of LY2409021

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2409021 is a potent and selective, orally administered small-molecule antagonist of the human glucagon receptor.[1] Glucagon, a key counter-regulatory hormone to insulin, stimulates hepatic glucose production. In type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia.[2][3] By blocking the glucagon receptor, LY2409021 reduces hepatic glucose output, thereby lowering blood glucose levels.[4] These application notes provide a detailed protocol for conducting an in vivo oral glucose tolerance test (OGTT) in a rodent model to evaluate the efficacy of LY2409021. The provided methodologies are based on established preclinical GTT protocols and findings from clinical studies of LY2409021.

Mechanism of Action

LY2409021 competitively inhibits the binding of glucagon to its receptor, primarily in the liver. This blockade attenuates downstream signaling pathways that lead to gluconeogenesis and glycogenolysis, resulting in decreased hepatic glucose production.[2][4] Clinical studies have demonstrated that both single and multiple doses of LY2409021 effectively reduce fasting and postprandial glucose levels in healthy individuals and patients with type 2 diabetes.[1]

Signaling Pathway of Glucagon and Inhibition by LY2409021

Caption: Glucagon signaling pathway and the inhibitory action of LY2409021.

Data from Clinical Studies

The following tables summarize the effects of LY2409021 on glycemic parameters in patients with type 2 diabetes from clinical trials.

Table 1: Effect of LY2409021 on Fasting Serum Glucose

| Dose of LY2409021 | Change from Baseline in Fasting Glucose (mmol/L) on Day 28 |

| 5 mg | Reduction of up to ~1.25 |

| 30 mg | Reduction of up to ~1.25 |

| 60 mg | Reduction of up to ~1.25 |

| 90 mg | Reduction of up to ~1.25 |

Data from a 28-day study in patients with type 2 diabetes.[1]

Table 2: Effect of LY2409021 on HbA1c in a 24-Week Study

| Dose of LY2409021 | Least Squares Mean Change from Baseline in HbA1c (%) |

| 2.5 mg | -0.45 |

| 10 mg | -0.78 |

| 20 mg | -0.92 |

| Placebo | -0.15 |

*P < 0.05 compared to placebo.[3]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is designed to assess the in vivo efficacy of LY2409021 in a mouse or rat model of diabetes or glucose intolerance.

Materials

-

LY2409021

-

Vehicle for LY2409021 (e.g., 0.5% methylcellulose)

-

D-glucose solution (20% w/v in sterile water)

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

-

Oral gavage needles

-

Animal scale

-

Timer

Experimental Workflow

Caption: Experimental workflow for the in vivo oral glucose tolerance test.

Procedure

-

Animal Acclimatization and Fasting:

-

House animals in a controlled environment for at least one week before the experiment.

-

Fast the animals for 6-8 hours with free access to water. The fasting period is crucial for establishing a stable baseline glucose level.

-

-

Drug Administration:

-

Prepare a solution or suspension of LY2409021 in a suitable vehicle.

-

Weigh each animal to determine the correct dosage volume.

-

Administer LY2409021 or vehicle via oral gavage. The timing of administration before the glucose challenge should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

-

-

Baseline Blood Glucose Measurement (t=0):

-

After the drug absorption period, obtain a baseline blood sample from the tail vein.

-

Measure the blood glucose concentration using a calibrated glucometer.

-

-

Glucose Administration:

-

Immediately after the baseline blood sample is taken, administer the 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.

-

Start a timer immediately after glucose administration.

-

-

Serial Blood Sampling:

-

Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between the LY2409021-treated groups and the vehicle control group. A significant reduction in the AUC in the LY2409021 group indicates improved glucose tolerance.

-

Safety and Tolerability Considerations

In clinical trials, LY2409021 has been generally well-tolerated.[1] However, dose-dependent, reversible increases in serum aminotransferases have been observed with multiple dosing.[1][3] While the risk of hypoglycemia with LY2409021 monotherapy is low, it is important to monitor for this, especially when used in combination with other glucose-lowering agents.[1][3] In preclinical studies, it is advisable to include liver enzyme measurements and monitor for any signs of adverse effects. Increases in body weight and total cholesterol have also been reported in some studies.

References

Application Notes and Protocols for (+)-Adomeglivant in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Adomeglivant, also known as LY2409021, is a potent and selective antagonist of the glucagon receptor (GCGR). By blocking the binding of glucagon to its receptor, primarily in the liver, (+)-Adomeglivant inhibits downstream signaling pathways that lead to hepatic glucose production. This mechanism of action makes it a subject of interest for the treatment of type 2 diabetes. These application notes provide an overview of the reported dosages and experimental protocols for the use of (+)-Adomeglivant in mouse models of diabetes, aiding researchers in designing and conducting preclinical studies.

Mechanism of Action

(+)-Adomeglivant functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). The binding of glucagon to GCGR typically activates two primary signaling cascades: the Gs/cAMP/PKA pathway and the Gq/PLC/IP3 pathway. Both pathways ultimately converge to increase hepatic glucose output through the stimulation of glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). By blocking this initial binding event, (+)-Adomeglivant effectively curtails these downstream effects, leading to a reduction in blood glucose levels.

Data Presentation

The following table summarizes the quantitative data on (+)-Adomeglivant dosage and its effects in a published mouse model of diabetes.

| Mouse Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Outcomes |

| Avpires-Cre+ Mice (CNO-induced hyperglycemia model) | (+)-Adomeglivant | 5 mg/kg | Intraperitoneal (i.p.) | Single dose, 30 minutes prior to CNO challenge | Completely abolished the hyperglycemic action of Clozapine-N-oxide (CNO) |

Experimental Protocols

Protocol 1: Evaluation of (+)-Adomeglivant in a Chemically-Induced Hyperglycemia Mouse Model

This protocol is based on the study utilizing Avpires-Cre+ mice to investigate the acute effects of (+)-Adomeglivant on hyperglycemia.

1. Animal Model:

-

Strain: Avpires-Cre+ mice.

-

Age: Adult mice (specific age range to be determined by the researcher, e.g., 8-12 weeks).

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for the experiment.

2. Reagents and Materials:

-

(+)-Adomeglivant (LY2409021)

-

Vehicle solution (e.g., saline, DMSO, or as specified by the compound supplier)

-

Clozapine-N-oxide (CNO)

-

Sterile syringes and needles for injection

-

Blood glucose monitoring system (glucometer and test strips)

3. Experimental Procedure:

-

Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.

-

Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment to establish a baseline glucose level.

-

Baseline Blood Glucose Measurement: Obtain a baseline blood glucose reading from the tail vein.

-

(+)-Adomeglivant Administration: Administer a single dose of (+)-Adomeglivant at 5 mg/kg via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of the vehicle.

-

Incubation Period: Allow a 30-minute interval for the compound to be absorbed and exert its antagonistic effect on the glucagon receptors.

-

Induction of Hyperglycemia: Administer CNO to induce a hyperglycemic response in the Avpires-Cre+ mice. The specific dosage of CNO should be determined based on prior validation studies in the mouse strain.

-

Post-Treatment Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after CNO administration to assess the effect of (+)-Adomeglivant on preventing or reducing the hyperglycemic spike.

-

Data Analysis: Compare the blood glucose levels between the (+)-Adomeglivant-treated group and the vehicle-treated control group.

Mandatory Visualization

Signaling Pathways

Caption: Glucagon Signaling Pathway and the inhibitory action of (+)-Adomeglivant.

Experimental Workflow

Caption: Workflow for evaluating (+)-Adomeglivant in a mouse model of hyperglycemia.

Application Notes and Protocols for Studying Glucagon Signaling Pathways with (+)-Adomeglivant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in glucose homeostasis by stimulating hepatic glucose production. The glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, is the primary target of glucagon. Dysregulation of glucagon signaling is implicated in the pathophysiology of type 2 diabetes mellitus (T2DM). (+)-Adomeglivant is a potent and selective antagonist of the glucagon receptor, making it a valuable pharmacological tool for investigating the intricacies of glucagon signaling pathways. These application notes provide detailed protocols for utilizing (+)-Adomeglivant to study its effects on receptor binding, downstream second messenger production, and pathway-specific protein phosphorylation.

Mechanism of Action of (+)-Adomeglivant

(+)-Adomeglivant functions as a non-competitive antagonist of the glucagon receptor. It binds to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from activating its cognate G-protein (Gs) upon glucagon binding.[1] This blockade of Gs protein activation inhibits the subsequent production of the second messenger cyclic adenosine monophosphate (cAMP) by adenylyl cyclase, thereby attenuating the entire downstream signaling cascade.

Quantitative Data for (+)-Adomeglivant

The following table summarizes the key quantitative parameters for (+)-Adomeglivant, providing a basis for experimental design and data interpretation.

| Parameter | Value | Cell Line/System | Description | Reference |

| Ki | 6.66 nM | N/A | Inhibition constant, indicating the binding affinity of (+)-Adomeglivant to the glucagon receptor. | |

| IC50 (cAMP) | Not explicitly found in search results | HEK293 cells expressing the glucagon receptor (HEK293-GluR) | Concentration of (+)-Adomeglivant that inhibits 50% of the maximal glucagon-stimulated cAMP production. While direct IC50 values were not specified, studies confirm a dose-dependent inhibition.[1] | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of action of (+)-Adomeglivant.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of (+)-Adomeglivant on glucagon signaling.

Radioligand Binding Assay for Glucagon Receptor

This protocol determines the binding affinity (Ki) of (+)-Adomeglivant for the glucagon receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand: [¹²⁵I]-Glucagon

-

Non-specific binding control: High concentration of unlabeled glucagon (e.g., 1 µM)

-

(+)-Adomeglivant serial dilutions

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hGCGR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of (+)-Adomeglivant serial dilutions.

-

Add 50 µL of [¹²⁵I]-Glucagon (at a concentration near its Kd).

-

Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein).

-

Incubate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through the pre-wetted 96-well filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of (+)-Adomeglivant.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This assay measures the ability of (+)-Adomeglivant to inhibit glucagon-stimulated intracellular cAMP production.

Materials:

-

HEK293-hGCGR cells

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Glucagon

-

(+)-Adomeglivant serial dilutions

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Cell Seeding:

-

Seed HEK293-hGCGR cells in a 96-well plate at an appropriate density and incubate overnight.

-

-

Assay Procedure:

-

Wash the cells once with stimulation buffer.

-

Pre-incubate the cells with 50 µL of stimulation buffer containing the PDE inhibitor and serial dilutions of (+)-Adomeglivant for 15-30 minutes at 37°C.

-

Add 50 µL of stimulation buffer containing glucagon (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Calculate the percentage of inhibition of the glucagon-stimulated cAMP response for each concentration of (+)-Adomeglivant.

-

Plot the percentage of inhibition against the log concentration of (+)-Adomeglivant and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of (+)-Adomeglivant on the glucagon-stimulated phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a downstream signaling event.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium

-

Serum-free medium

-

Glucagon

-

(+)-Adomeglivant

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Pre-treat the cells with (+)-Adomeglivant or vehicle for 30 minutes.

-

Stimulate the cells with glucagon (e.g., 100 nM) for 5-10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane according to a standard protocol.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

-

Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

-

Compare the ratios between different treatment groups to determine the effect of (+)-Adomeglivant on glucagon-induced ERK1/2 phosphorylation.

-

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for characterizing a glucagon receptor antagonist like (+)-Adomeglivant.

References

Application Notes & Protocols: Experimental Design for Testing (+)-Adomeglivant Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction